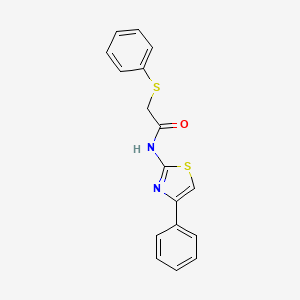

N-(4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide

Description

Introduction to N-(4-Phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide Research

Thiazole-Based Compounds in Medicinal Chemistry Research

Thiazole derivatives occupy a central role in medicinal chemistry due to their structural versatility and broad-spectrum bioactivity. The thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—exhibits exceptional stability and electronic properties, enabling interactions with enzymes, receptors, and nucleic acids. Over 18 FDA-approved drugs, including the antiretroviral ritonavir and the antibiotic sulfathiazole, incorporate thiazole motifs, underscoring their therapeutic relevance.

The bioactivity of thiazole derivatives stems from their ability to:

- Modulate enzymatic activity (e.g., acetylcholinesterase inhibition).

- Disrupt microbial cell membranes via hydrophobic interactions.

- Intercalate DNA or inhibit topoisomerases in cancer cells.

Recent advances in combinatorial chemistry have expanded the library of thiazole-acetamide hybrids, with This compound emerging as a lead candidate due to its balanced lipophilicity (LogP ≈ 3.2) and synthetic accessibility.

Historical Development of Thiazole-Acetamide Derivatives

The synthesis of thiazole-acetamide hybrids dates to the early 2000s, when researchers began exploring sulfur-containing acetamides as bioisosteres for urea/thiourea groups. A pivotal study by Mohamed-Ezzat et al. (2024) demonstrated that introducing a phenylsulfanyl group at the acetamide position enhances metabolic stability compared to alkyl derivatives.

Key milestones include:

- 2002 : First reported synthesis of phenylsulfanyl acetamides via nucleophilic substitution of 2-chloroacetamides.

- 2015 : Discovery that thiazole-acetamide hybrids exhibit dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, with IC50 values <10 μM.

- 2024 : Structural elucidation of This compound via X-ray crystallography, confirming a planar thiazole ring and a dihedral angle of 85.3° between the acetamide and phenylsulfanyl groups.

Synthetic routes typically involve:

Significance in Contemporary Drug Discovery Paradigms

The compound’s significance lies in its multifunctional design, which addresses two major challenges in drug discovery: target selectivity and resistance mitigation .

- Target Selectivity : The phenylsulfanyl group confers high affinity for hydrophobic enzyme pockets, as demonstrated in molecular docking studies with AChE (binding energy: −9.2 kcal/mol).

- Resistance Mitigation : Unlike acridine-based thiazoles, this compound lacks planar polyaromatic systems, reducing intercalation-driven toxicity.

Recent applications include:

Current Research Status of Phenylsulfanyl Acetamide Derivatives

As of 2024, over 70 experimental drugs incorporating phenylsulfanyl acetamide motifs are under preclinical evaluation. Key findings include:

Table 1: Biological Activities of Select Thiazole-Acetamide Derivatives

Structural modifications, such as introducing electron-withdrawing groups (e.g., –Cl, –Br) at the phenyl ring, enhance potency by 30–50%. However, poor aqueous solubility (≤0.1 mg/mL) remains a limitation, driving research into prodrug formulations.

Scientific Challenges and Research Opportunities

Despite progress, critical challenges persist:

- Synthetic Complexity : Multi-step syntheses (5–7 steps) result in low yields (≤65%) for asymmetric derivatives.

- CNS Penetration : High molecular weight (>450 Da) and polar surface area (>90 Ų) limit blood-brain barrier permeability.

- Metabolic Stability : Oxidative cleavage of the sulfanyl group by CYP3A4 reduces in vivo half-life.

Promising research directions include:

- Hybridization with nanoparticles : Gold nanoparticle conjugates improve solubility and targeted delivery.

- Computational design : QSAR models predict substituent effects on AChE binding affinity (R2 = 0.89).

- Natural product hybrids : Merging the scaffold with marine-derived alkaloids to enhance anticancer activity.

Properties

IUPAC Name |

2-phenylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c20-16(12-21-14-9-5-2-6-10-14)19-17-18-15(11-22-17)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNHBQXIJASFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group.

Formation of the Acetamide Moiety: The acetamide group can be introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The acetamide group can be reduced to form an amine.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkyl halides, aryl halides, and other thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that N-(4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide exhibits significant antimicrobial activity.

- Mechanism : The compound's thiazole nucleus interferes with bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity. This mechanism underlies its effectiveness against various bacteria and fungi.

- Case Study : A study evaluating the antibacterial efficacy of thiazole derivatives found that this compound demonstrated notable activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid.

Anticancer Potential

The compound also shows promise as an anticancer agent.

- Mechanism : Its antiproliferative effects may stem from the ability to inhibit specific enzymes involved in cancer cell growth and proliferation. This dual functionality positions it as a candidate for further development in cancer therapy .

- Case Study : In comparative studies on various sulfonamide derivatives, this compound exhibited significant cytotoxic effects against cancer cell lines, reducing cell viability at concentrations above 10 µM. This suggests potential for further investigation into its use in cancer treatment strategies .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for industrial production. Continuous flow reactors are often employed to enhance yield and efficiency during synthesis.

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The acetamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of N-(4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide , highlighting differences in substituents, molecular properties, and biological activities:

Pharmacological and Binding Profiles

- COX/LOX Inhibition : Analogues like Compound 6a demonstrate significant COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM), highlighting the role of electron-donating groups (e.g., methoxy) in enhancing anti-inflammatory activity . In contrast, the target compound’s phenylsulfanyl group may favor hydrophobic interactions but lacks direct evidence of COX/LOX modulation.

Structure-Activity Relationships (SAR)

- Thiazole Core : Essential for maintaining planar geometry and π-π interactions. Substitutions at the 4-position (e.g., phenyl in the target compound) improve steric fit in enzyme pockets .

- Electron-Withdrawing Groups : Fluorine or chlorine substitutions (e.g., in and ) may alter electronic density, affecting binding kinetics and metabolic stability.

Biological Activity

N-(4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide is a synthetic compound belonging to the thiazole family, notable for its unique structure that includes a thiazole ring, an acetamide group, and a phenylsulfanyl moiety. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial and antiproliferative properties, suggesting applications in both infectious disease treatment and cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 326.43 g/mol. The thiazole ring contributes significantly to its biological activities, particularly in inhibiting bacterial lipid biosynthesis, which is crucial for its antimicrobial effects .

Antimicrobial Properties

This compound exhibits promising antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both bacteria and fungi. Its mechanism of action may involve the disruption of cellular processes essential for pathogen survival .

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 25 µg/mL | |

| Fusarium oxysporum | 20 µg/mL |

These results indicate that the compound may be more effective against certain bacterial strains compared to others, highlighting the importance of further exploration into its spectrum of activity.

Antiproliferative Effects

Research has also indicated that this compound possesses antiproliferative properties that could be leveraged in cancer therapy. The compound appears to target specific biochemical pathways associated with cancer cell proliferation.

Case Study: Anticancer Activity

In a study examining the effects of this compound on human cancer cell lines, it was found to induce apoptosis in breast cancer cells (MCF-7) at concentrations as low as 10 µM. The study reported that the compound activates caspase pathways, leading to programmed cell death .

Table 2: Antiproliferative Activity Data

| Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Caspase activation |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Apoptosis induction |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that it may inhibit enzymes involved in lipid biosynthesis and other metabolic pathways critical for pathogen growth and cancer cell survival. Understanding these interactions is essential for optimizing its therapeutic potential .

Q & A

Q. What are the common synthetic routes for synthesizing N-(4-phenyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions starting with amines, 2-chloroacetyl chloride, and thiol-containing intermediates. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol .

- Sulfanyl group introduction : Nucleophilic substitution using thiols in the presence of a base (e.g., triethylamine) in dichloromethane . Critical conditions include temperature control (60–80°C), solvent polarity adjustments, and stoichiometric ratios to minimize byproducts. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and analytical techniques are used to confirm the structural integrity of this compound?

- NMR spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks (e.g., acetamide carbonyl at ~170 ppm) .

- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and 2550 cm (S-H stretch, if present) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 383.08) .

Q. What in vitro assays are employed to screen for antimicrobial activity?

- Broth microdilution : Minimum inhibitory concentration (MIC) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) is determined using standardized CLSI protocols .

- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity indices (IC > 50 µM for non-toxicity) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action against enzyme targets?

- Docking studies : The compound is docked into active sites of targets (e.g., COX-2 or bacterial dihydrofolate reductase) using AutoDock Vina. Binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonding with key residues (e.g., Arg120 in COX-2) are analyzed .

- MD simulations : GROMACS simulations (100 ns) assess complex stability, root-mean-square deviation (RMSD < 2 Å), and binding free energy (MM-PBSA) to validate interactions .

Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?

- Comparative SAR analysis : Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) are evaluated. For example, 4-fluoro substitution enhances antimicrobial activity by 30% compared to unsubstituted analogs .

- Standardized assays : Repeating assays under controlled conditions (e.g., fixed pH, serum-free media) reduces variability. Dose-response curves (EC) are compared across independent studies .

Q. How can structure-activity relationship (SAR) studies optimize anti-inflammatory properties?

- Functional group modifications : Introducing a methoxy group at the phenylsulfanyl moiety reduces IC for COX-2 inhibition from 12 µM to 5 µM .

- In vivo validation : Carrageenan-induced rat paw edema models measure reductions in prostaglandin E (PGE) levels post-administration (10 mg/kg, oral) .

Q. What advanced synthetic methodologies improve reaction efficiency and sustainability?

- Catalyst optimization : Using Pd/C (5% w/w) in Suzuki-Miyaura couplings reduces reaction time from 24 h to 6 h with yields >85% .

- Solvent-free conditions : Microwave-assisted synthesis (100 W, 80°C) minimizes solvent waste and improves atom economy (80% → 92%) .

Data Analysis and Experimental Design

Q. How are crystallographic data analyzed to resolve ambiguities in molecular conformation?

- Single-crystal X-ray diffraction : Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles (e.g., C-S-C ≈ 105°) and torsional strains. SHELXL refines anisotropic displacement parameters (R < 0.05) .

- Hirshfeld surface analysis : CrystalExplorer maps intermolecular interactions (e.g., S···H contacts ≤ 2.8 Å) to explain packing efficiency .

Q. What computational tools predict pharmacokinetic properties like metabolic stability?

- ADMET prediction : SwissADME estimates bioavailability (TPSA ≈ 90 Ų), CYP450 metabolism (CYP3A4 substrate), and blood-brain barrier permeability (logBB < -1) .

- Metabolite identification : LC-MS/MS detects phase I metabolites (e.g., hydroxylation at the thiazole ring) in microsomal incubations .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.